trans-2-(2,5-Dimethylphenyl)cyclopentanol
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Overview
Description
trans-2-(2,5-Dimethylphenyl)cyclopentanol: is an organic compound characterized by a cyclopentane ring substituted with a hydroxyl group and a 2,5-dimethylphenyl group in a trans configuration
Preparation Methods
The synthesis of trans-2-(2,5-Dimethylphenyl)cyclopentanol typically involves the following steps:
Grignard Reaction: The preparation begins with the formation of a Grignard reagent from 2,5-dimethylbromobenzene and magnesium in anhydrous ether.
Cyclopentanone Addition: The Grignard reagent is then reacted with cyclopentanone to form the corresponding alcohol.
Purification: The product is purified through recrystallization or column chromatography to obtain this compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
trans-2-(2,5-Dimethylphenyl)cyclopentanol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents such as chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding hydrocarbon using hydrogenation over a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and electrophiles. Major products formed from these reactions include ketones, hydrocarbons, and substituted aromatic compounds.
Scientific Research Applications
trans-2-(2,5-Dimethylphenyl)cyclopentanol: has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies of enzyme-substrate interactions and as a model compound in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which trans-2-(2,5-Dimethylphenyl)cyclopentanol exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity or function. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
trans-2-(2,5-Dimethylphenyl)cyclopentanol: can be compared with similar compounds such as:
cis-2-(2,5-Dimethylphenyl)cyclopentanol: Differing in the spatial arrangement of substituents, which can affect its reactivity and biological activity.
2-(2,5-Dimethylphenyl)cyclopentanone: Lacking the hydroxyl group, this compound has different chemical properties and reactivity.
2,5-Dimethylphenylcyclopentane: A fully saturated hydrocarbon with distinct physical and chemical characteristics.
The uniqueness of This compound
Properties
IUPAC Name |
(1S,2R)-2-(2,5-dimethylphenyl)cyclopentan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-9-6-7-10(2)12(8-9)11-4-3-5-13(11)14/h6-8,11,13-14H,3-5H2,1-2H3/t11-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHKAHKZOWOXIQ-YPMHNXCESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2CCCC2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)[C@H]2CCC[C@@H]2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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